![molecular formula C16H18INO3S B3502061 N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide](/img/structure/B3502061.png)
N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of “N-(4-iodophenyl)-β-alanine derivatives” involves designing and synthesizing new potentially biologically active compounds . Another example is the synthesis of “4-Hexyloxy-4′-iodobiphenyl 2” which was achieved by using a base-catalyzed reaction of hydroxyl-substituted diphenyl with various alcohols of different aliphatic chain lengths .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For example, “Ethyl N-(4-iodophenyl)glycinate” has a molecular formula of C10H12INO2 and an average mass of 305.112 Da . Similarly, “N-(4-Iodophenyl)benzamide” has a molecular formula of C13H10INO and an average mass of 323.129 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex. For instance, the reaction of “N-(4-iodophenyl)-β-alanine hydrazide” was used to synthesize and evaluate new potentially biologically active azoles . Another example is the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various analytical techniques. For instance, “N-(4-Iodophenyl)acetamide” has a melting point of 182.0 to 187.0 °C and is soluble in alcohol, ether, and chloroform .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-iodophenyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO3S/c1-10-9-15(11(2)12(3)16(10)21-4)22(19,20)18-14-7-5-13(17)6-8-14/h5-9,18H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLZVLXULNGNRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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